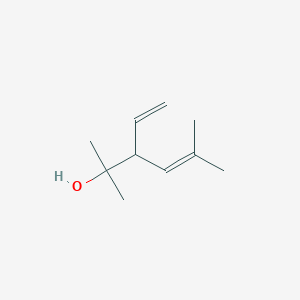
2,4-Difluorophenylzincbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Difluorophenylzinc bromide is an organozinc compound with the molecular formula C6H3BrF2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Difluorophenylzinc bromide can be synthesized through the reaction of 2,4-difluorobromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires the use of a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound .
Industrial Production Methods: Industrial production of 2,4-difluorophenylzinc bromide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 2,4-Difluorophenylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile and replaces a leaving group in an organic molecule. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other leaving groups and are carried out in the presence of a base.
Cross-Coupling Reactions: Often use palladium or nickel catalysts and are performed under inert atmosphere conditions to prevent oxidation.
Major Products: The major products formed from reactions involving 2,4-difluorophenylzinc bromide are typically substituted aromatic compounds, which can be further functionalized for various applications .
科学的研究の応用
2,4-Difluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-difluorophenylzinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The compound donates its phenyl group to an electrophilic center, facilitated by the presence of a catalyst. This process forms a new carbon-carbon bond, which is essential in the synthesis of various organic compounds .
類似化合物との比較
- 3,4-Difluorophenylzinc bromide
- 2,5-Difluorophenylzinc bromide
- 2,6-Difluorophenylzinc bromide
Comparison: 2,4-Difluorophenylzinc bromide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which influences its reactivity and selectivity in chemical reactions. Compared to its isomers, it may exhibit different reactivity patterns and product distributions in synthetic applications .
特性
分子式 |
C6H3BrF2Zn |
|---|---|
分子量 |
258.4 g/mol |
IUPAC名 |
zinc;1,3-difluorobenzene-6-ide;bromide |
InChI |
InChI=1S/C6H3F2.BrH.Zn/c7-5-2-1-3-6(8)4-5;;/h1-2,4H;1H;/q-1;;+2/p-1 |
InChIキー |
ACVYIAKLGGCVDQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CC(=[C-]1)F)F.[Zn+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B12104658.png)
![n-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12104673.png)
![3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12104676.png)

![2-Butenoic acid, 3-[(1-phenyl-1H-pyrazol-4-yl)amino]-, ethyl ester](/img/structure/B12104679.png)

![benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12104693.png)
![[2-[4-acetyloxy-4a-(acetyloxymethyl)-1,2-dimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxirane]-1-yl]-1-(5-oxo-2H-furan-3-yl)ethyl] 2-methylbutanoate](/img/structure/B12104697.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B12104716.png)

![N-[(7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]formamide](/img/structure/B12104718.png)
![Pyrrolo[3,2-c]quinoline-1-carboxylate](/img/structure/B12104721.png)

